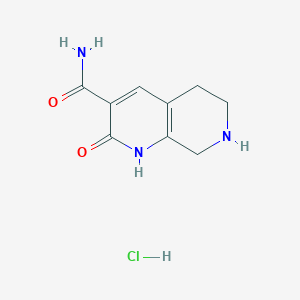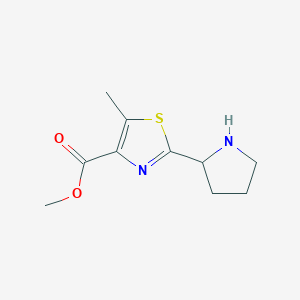![molecular formula C12H19ClN2O2S B1433525 4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride CAS No. 1798748-37-4](/img/structure/B1433525.png)
4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Vue d'ensemble
Description
The compound “4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride” is a thiazolidine derivative. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen . They are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazolidine ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Attached to this ring would be a phenyl ring and a methylamino group .Chemical Reactions Analysis
Thiazolidine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in reactions such as oxidation, reduction, and various substitution reactions .Applications De Recherche Scientifique
Synthesis and Biological Activities
Heterocyclic Synthesis : Research into thiazolidine derivatives, including structures similar to the specified compound, has led to the development of novel heterocyclic compounds with potential antimicrobial activities. For instance, a study detailed the synthesis of bioactive heteroaryl thiazolidine-2,4-diones through condensation reactions, revealing their antimicrobial efficacy against various pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Alkylation Studies : Another study focused on the alkylation of cyclic thioureas by α-halocarboxylic acids and their esters, leading to compounds that upon hydrolysis yield thiazolidine derivatives. These findings suggest a methodology for generating structurally diverse thiazolidine-based compounds with potential for further chemical transformations (Kushakova et al., 2006).
Anticancer and Anti-inflammatory Properties : The synthesis and evaluation of thiazolidine derivatives have also extended into exploring their anticancer and anti-inflammatory potentials. For instance, one compound demonstrated significant in vitro activity against breast cancer cell lines (MCF-7) and exhibited a nonhemolytic, nontoxic effect on human blood cells, suggesting its potential as a therapeutic agent (Uwabagira & Sarojini, 2019).
Antimicrobial Evaluation : The evaluation of thiazolidine-2,4-dione derivatives for their antimicrobial activity against a range of bacterial and fungal strains has been a subject of interest. Compounds synthesized from thiazolidine-2,4-dione precursors have shown promising antibacterial activity against gram-positive bacteria and excellent antifungal activity, highlighting their potential as antimicrobial agents (Prakash et al., 2011).
Chemical Properties and Synthesis Techniques
- Chemical Reactivity and Synthesis : Studies have also explored the chemical reactivity of thiazolidine derivatives towards various nucleophiles, leading to the synthesis of new heterocyclic moieties. These research efforts contribute to the understanding of the chemical behavior of thiazolidine compounds and open up avenues for the development of novel compounds with potential application in medicinal chemistry (Guirado et al., 2006).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetylcholinesterase, where it acts as an inhibitor, leading to increased levels of acetylcholine in the synaptic cleft . This interaction is crucial for its potential therapeutic applications in neurodegenerative diseases. Additionally, the compound has been shown to bind to certain receptors, such as the serotonin receptor, influencing neurotransmitter release and uptake .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the breakdown of acetylcholine . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, the compound modulates gene expression by interacting with transcription factors and influencing the transcription of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and its pro-apoptotic effects in cancer cells . Prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and exhibits neuroprotective effects without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, facilitating its uptake into target cells . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation . The compound’s distribution is also influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It also accumulates in the nucleus, where it can modulate gene expression by interacting with transcription factors . Additionally, the compound’s localization to specific organelles, such as mitochondria, influences its pro-apoptotic effects by affecting mitochondrial membrane potential and inducing cytochrome c release .
Propriétés
IUPAC Name |
N-methyl-1-[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-10-8-14(17(15,16)9-10)12-5-3-4-11(6-12)7-13-2;/h3-6,10,13H,7-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHNCCYOAPOSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



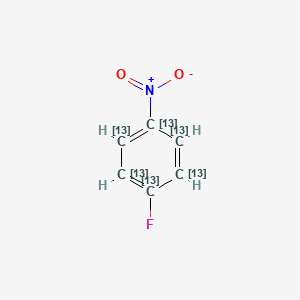
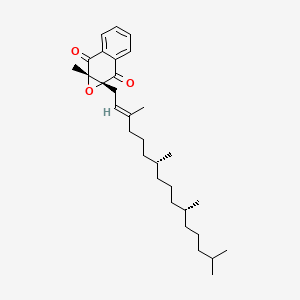
![[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433445.png)
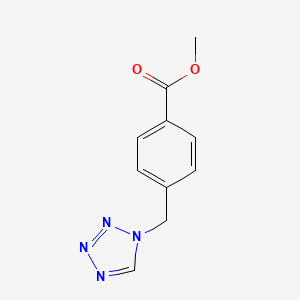

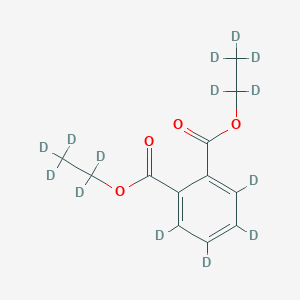

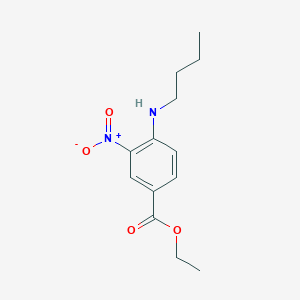
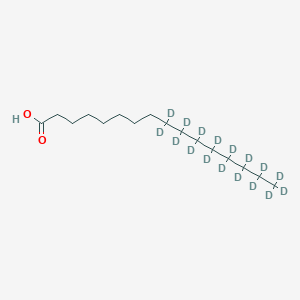
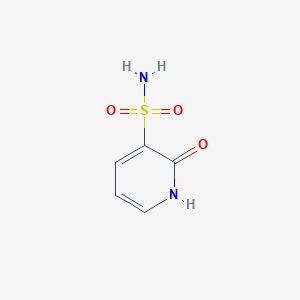
![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)
![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)
